![molecular formula C11H8F2N2 B567175 5-(3,4-Difluorophenyl)pyridin-3-amine CAS No. 1226415-43-5](/img/structure/B567175.png)
5-(3,4-Difluorophenyl)pyridin-3-amine
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Description
“5-(3,4-Difluorophenyl)pyridin-3-amine” is a chemical compound with the molecular formula C11H8F2N2 . It has an average mass of 206.191 Da and a monoisotopic mass of 206.065552 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring with two fluorine atoms at the 3rd and 4th positions .Scientific Research Applications
Anticancer Activity
5-(3,4-Difluorophenyl)pyridin-3-amine and its derivatives have been explored for their potential in anticancer therapy. For instance, a study synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which showed promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer, at micro molar concentration (Chavva et al., 2013).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives. A study presented a one-pot four-component reaction producing fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives under mild conditions (Shaabani et al., 2009).
Synthesis of Fluorinated Heterocyclic Scaffold
Another study explored the synthesis of fluorinated heterocyclic scaffolds using this compound. The study focused on creating novel functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides (Revanna et al., 2013).
Antibacterial and Antimicrobial Activities
Some derivatives of this compound have shown significant antibacterial and antimicrobial activities. A study synthesized diphenyl 1-(pyridin-3-yl)ethylphosphonates, which demonstrated high antimicrobial activities against various bacteria and fungi, as well as significant anticancer activities against liver carcinoma and breast adenocarcinoma cell lines (Abdel-megeed et al., 2012).
Application in Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been utilized in creating rhenium(I) triscarbonyl compounds. These compounds demonstrated the ability to bind CO2 via a dearomatization/rearomatization reaction sequence, which is significant for CO2 capture and utilization (Stichauer et al., 2017).
properties
IUPAC Name |
5-(3,4-difluorophenyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-10-2-1-7(4-11(10)13)8-3-9(14)6-15-5-8/h1-6H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQWRXQFVGLUAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735024 |
Source
|
Record name | 5-(3,4-Difluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1226415-43-5 |
Source
|
Record name | 5-(3,4-Difluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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